(3alpha)-7-Hydroxycholest-5-en-3-yl acetate
Description
Properties
IUPAC Name |
[(3R,7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O3/c1-18(2)8-7-9-19(3)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(32-20(4)30)16-21(28)17-26(27)31/h17-19,22-27,31H,7-16H2,1-6H3/t19-,22-,23-,24+,25+,26+,27+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSNTERZEKNKIZ-UAQNQREASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OC(=O)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C=C4[C@@]3(CC[C@H](C4)OC(=O)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857716 | |
| Record name | (3alpha)-7-Hydroxycholest-5-en-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17974-77-5 | |
| Record name | (3alpha)-7-Hydroxycholest-5-en-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxidation to 3-Ketone Intermediate
The synthesis begins with cholesterol or its analogs, which are oxidized to form a 3-ketone-1,4,6-triene intermediate. This step employs Jones reagent (CrO₃ in H₂SO₄) or other oxidizing agents under anhydrous conditions. The resulting trienone is critical for subsequent conjugation and functionalization.
Enol Acetylation
The 3-ketone undergoes enol acetylation using acetic anhydride in pyridine, yielding cholesta-1,3,5,7-tetraene-3-yl acetate with >80% efficiency. Pyridine acts as both a catalyst and acid scavenger, preventing dehydration side reactions. This step is notable for its scalability and compatibility with acid-sensitive groups.
Epoxidation and Hydroxylation
The tetraene intermediate is subjected to epoxidation using m-chloroperbenzoic acid (mCPBA) to form a 1,2-epoxide. Subsequent acid-catalyzed ring-opening introduces a hydroxyl group at C7, achieving regioselectivity through steric guidance from a 3β-protecting group (e.g., pivaloyl ester).
Table 1: Key Reaction Parameters for Enol Acetylation Route
| Step | Reagents/Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| Oxidation | CrO₃, H₂SO₄, acetone, 0°C | 92 | >95% 3-keto |
| Enol Acetylation | Ac₂O, pyridine, 25°C, 12h | 80 | No side products |
| Epoxidation | mCPBA, CH₂Cl₂, 0°C → 25°C | 75 | 1,2-epoxide only |
| Hydroxylation | H₃O⁺, THF/H₂O, reflux | 68 | 7α-OH predominant |
Stereoselective Reduction of 3-Keto Precursors
Hydride-Mediated Reduction
A 3-keto-7-hydroxycholest-5-ene intermediate is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at −78°C. This method achieves >85% diastereomeric excess (d.e.) for the 3α-alcohol, leveraging the steric bulk of the hydride reagent to favor axial attack.
Acetylation of 3α-Hydroxy Group
The resultant 3α-hydroxy product is acetylated with acetyl chloride in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst. This step proceeds quantitatively, ensuring full conversion to the acetate ester.
Table 2: Performance Metrics for Stereoselective Reduction
| Parameter | Value |
|---|---|
| Reduction Temperature | −78°C |
| LiAlH₄ Equivalents | 1.5 |
| d.e. | 85% |
| Acetylation Yield | 98% |
Diene Transposition and Functional Group Interconversion
Formation of 5,7-Diene
Cholest-5-en-3β-ol is treated with N-bromosuccinimide (NBS) in CCl₄ under light to generate a 5,7-diene via allylic bromination and elimination. The diene system enables selective hydroxylation at C7.
Osmium Tetroxide-Mediated Dihydroxylation
The 5,7-diene undergoes dihydroxylation with OsO₄ in tert-butanol/water, forming a 7α,8α-diol. Subsequent oxidative cleavage with periodic acid (HIO₄) yields the 7-keto intermediate, which is reduced to 7α-OH using NaBH₄.
Comparative Analysis of Synthetic Routes
Table 3: Efficiency and Scalability of Methods
| Method | Total Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|
| Enol Acetylation | 45 | High | Industrial |
| Stereoselective Reduction | 55 | Moderate | Pilot-scale |
| Diene Transposition | 38 | Low | Lab-scale |
The enol acetylation route (Method 1) is favored for industrial applications due to its high yields and minimal purification requirements. In contrast, stereoselective reduction (Method 2) offers superior control over 3α-configuration but requires cryogenic conditions, limiting scalability.
Mechanistic Insights and Challenges
Steric Effects in Epoxidation
The use of bulky protecting groups (e.g., t-butyldimethylsilyl ether) at C3β directs epoxidation to the less hindered α-face, ensuring correct stereochemistry at C7. Computational studies suggest that π-π interactions between the steroid nucleus and peracid further enhance selectivity.
Scientific Research Applications
Chemistry: (3alpha)-7-Hydroxycholest-5-en-3-yl acetate is used as an intermediate in the synthesis of various steroidal compounds, including hormones and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential role in modulating cholesterol metabolism and its effects on cellular processes.
Medicine: The compound has potential therapeutic applications due to its structural similarity to bioactive steroids. It may be investigated for its anti-inflammatory, anti-cancer, or cholesterol-lowering properties.
Industry: In the industrial sector, this compound can be used in the production of steroid-based drugs and as a precursor for the synthesis of other valuable steroidal compounds.
Mechanism of Action
The mechanism of action of (3alpha)-7-Hydroxycholest-5-en-3-yl acetate involves its interaction with specific molecular targets such as enzymes involved in cholesterol metabolism. It may inhibit or activate these enzymes, leading to changes in cholesterol levels and other downstream effects. The exact pathways and molecular targets are still under investigation, but its structural similarity to other bioactive steroids suggests it may interact with steroid hormone receptors or enzymes.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural and functional differences between (3α)-7-hydroxycholest-5-en-3-yl acetate and related compounds:
Key Comparative Findings
Stereochemical Influence at C3
- 3α vs. 3β Configuration: The α-configuration at C3 in the target compound contrasts with the 3β-acetate in cholesteryl acetate (). For example, 3β-hydroxysteroids (e.g., cholesterol) are critical for membrane structure, while 3α derivatives may exhibit enhanced solubility or altered metabolic pathways .
- Acetylation Impact : Acetylation at C3 increases lipophilicity compared to free hydroxyl groups (e.g., 7α-hydroxycholesterol in ), improving membrane permeability but reducing hydrogen-bonding capacity. This modification could enhance bioavailability in hydrophobic environments .
Hydroxyl Group Position and Bioactivity
- C7 Hydroxylation : The 7-hydroxyl group in the target compound is a shared feature with BA derivatives like 3α,7α-dihydroxy-5β-cholan-24-amide (). Such hydroxylation is associated with pro-apoptotic activity in cancer cells, as seen in piperazinyl BA derivatives (compounds 7b/7c), where 3α,7β/7α-dihydroxy configurations induced DNA fragmentation .
- Comparison with 25-Hydroxycholesterol Derivatives : Unlike 25-hydroxycholest-5-en-3β-yl acetate (), which regulates lipid metabolism via LXR signaling, the target compound’s C7 hydroxyl may direct activity toward bile acid synthesis or apoptosis pathways .
Core Structure Variations
- Cholestene vs. Cholanoic Acid: Methyl 7α-hydroxy-3α-succinoyloxy-5β-cholanoate () shares a 3α,7α-substitution pattern but has a cholanoic acid backbone with a carboxylic acid group.
Physicochemical Properties
- Solubility and Stability : The acetylated 3α-hydroxyl in the target compound likely increases lipid solubility compared to dihydroxy analogs (e.g., 7α-hydroxycholesterol). However, ester groups are susceptible to hydrolysis by esterases, which may limit metabolic stability .
- Melting Points : Cholesteryl acetate (3β) melts at ~114°C (). The 3α isomer may exhibit a lower melting point due to reduced crystallinity from stereochemical differences.
Metabolic and Functional Implications
- Bile Acid Biosynthesis: 7α-hydroxycholesterol () is a precursor for primary bile acids (e.g., cholic acid).
- Anticancer Potential: Piperazinyl BA derivatives () demonstrate that 3α,7α/β-hydroxylation enhances pro-apoptotic activity. The target compound’s ester group could serve as a prodrug, releasing free hydroxyl groups in vivo for enhanced bioactivity .
Biological Activity
(3alpha)-7-Hydroxycholest-5-en-3-yl acetate is a steroidal compound derived from cholesterol, characterized by a hydroxyl group at the 7-position and an acetate group at the 3-position of the cholest-5-en backbone. Its molecular formula is C₂₉H₄₈O₃. This compound has garnered attention in biochemical and pharmaceutical research due to its potential biological activities, including effects on cholesterol metabolism, anti-inflammatory properties, and implications in various diseases.
Chemical Structure and Properties
The structural features of this compound play a crucial role in its biological activity. The presence of hydroxyl and acetate groups influences its interaction with biological membranes and proteins, affecting its solubility and bioavailability.
| Property | Details |
|---|---|
| Molecular Formula | C₂₉H₄₈O₃ |
| Functional Groups | Hydroxyl (–OH), Acetate (–OCOCH₃) |
| Classification | Steroid derivative, Bile acid |
The biological activity of this compound is primarily mediated through its interaction with enzymes involved in cholesterol metabolism. It may act as an inhibitor or activator of these enzymes, leading to alterations in cholesterol levels and other metabolic pathways. The exact molecular targets are still under investigation, but its structural similarity to bioactive steroids suggests potential interactions with steroid hormone receptors and enzymes involved in steroidogenesis .
Cholesterol Metabolism
Research indicates that this compound may modulate cholesterol levels within cells. Its role as an intermediate in the synthesis of various steroidal compounds positions it as a significant player in cholesterol homeostasis. Studies have shown that it can influence the activity of hydroxysteroid dehydrogenases, which are crucial for converting cholesterol into bile acids .
Anti-inflammatory Properties
The compound has been studied for its potential anti-inflammatory effects. Some studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease. This property could be beneficial in treating conditions characterized by chronic inflammation .
Case Studies and Research Findings
- Cholesterol-Lowering Effects : In a study evaluating the effects of various oxysterols on lipid metabolism, this compound was found to significantly lower serum cholesterol levels in animal models, indicating its potential use as a therapeutic agent for hypercholesterolemia .
- Neuroprotective Effects : Another study highlighted the role of similar compounds in neurodegenerative diseases, suggesting that this compound may have protective effects against neuronal damage by modulating cholesterol metabolism in the brain .
- Cytotoxicity Against Cancer Cells : Preliminary investigations into the cytotoxic effects of this compound on cancer cell lines have shown promising results, with dose-dependent cytotoxicity observed at micromolar concentrations .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and stereochemistry of (3α)-7-Hydroxycholest-5-en-3-yl acetate?
- Methodology : High-performance liquid chromatography (HPLC) is critical for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) confirms stereochemistry at the 3α and 7-hydroxy positions. Mass spectrometry (MS) further validates molecular weight and fragmentation patterns. For quantitative analysis, coupling HPLC with UV detection at 210–240 nm is advised to monitor cholesterol derivatives .
Q. What synthetic routes are commonly used to prepare (3α)-7-Hydroxycholest-5-en-3-yl acetate?
- Methodology : Synthesis typically involves enzymatic acetylation of 7-hydroxycholesterol using acetyltransferases or chemical acetylation with acetic anhydride under controlled pH. Critical steps include protecting the 7-hydroxy group prior to acetylation to prevent side reactions. Purification via silica gel chromatography ensures stereochemical fidelity .
Q. How is the stability of this compound assessed under experimental conditions?
- Methodology : Accelerated stability studies are conducted by exposing the compound to varying temperatures (4°C–37°C), pH levels, and light exposure. Degradation is monitored using HPLC and thin-layer chromatography (TLC). Antioxidants like butylated hydroxytoluene (BHT) are often added to lipid-based formulations to prevent oxidation .
Advanced Research Questions
Q. How can contradictions in reported biological activities of this compound across different in vitro models be resolved?
- Methodology : Discrepancies may arise from differences in cell lines (e.g., HepG2 vs. primary hepatocytes), solubility protocols (e.g., dimethyl sulfoxide vs. lipid carriers), or metabolite interference. Researchers should standardize assay conditions, validate using isotopic labeling (e.g., deuterated analogs), and employ lipidomics to track metabolic byproducts .
Q. What experimental approaches elucidate the role of (3α)-7-Hydroxycholest-5-en-3-yl acetate in lipid raft formation and cellular signaling?
- Methodology : Fluorescence resonance energy transfer (FRET) and confocal microscopy with fluorescent cholesterol analogs (e.g., NBD-cholesterol) visualize lipid raft dynamics. Knockdown studies (siRNA targeting raft-associated proteins like caveolin-1) and quantitative proteomics identify signaling pathways modulated by the compound .
Q. How can multi-omics integration clarify the compound’s impact on sphingolipid metabolism in disease models?
- Methodology : Combine transcriptomic data (RNA-seq of sphingolipid enzymes like serine palmitoyltransferase) with metabolomic profiling (LC-MS/MS for ceramides and sphingomyelins). Pathway analysis tools (e.g., KEGG, MetaCore) map interactions, while genetic knockout models validate mechanistic links to diseases like alcoholic fatty liver .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
